molecular formula C24H21NO6 B3267393 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid CAS No. 449764-07-2

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid

Cat. No.: B3267393
CAS No.: 449764-07-2
M. Wt: 419.4 g/mol
InChI Key: LTYQNZUPTCIVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid (CAS: 439288-66-1) is a heterocyclic compound featuring a benzo[f]isoindole core substituted with ethoxy groups at positions 4 and 9, two ketone groups at positions 1 and 3, and a phenylacetic acid side chain. Its molecular formula is C₃₀H₂₈N₂O₆S, with a molecular weight of 544.62 g/mol . Its structural complexity arises from the fusion of aromatic and heterocyclic moieties, which influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[4-(4,9-diethoxy-1,3-dioxobenzo[f]isoindol-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-3-30-21-16-7-5-6-8-17(16)22(31-4-2)20-19(21)23(28)25(24(20)29)15-11-9-14(10-12-15)13-18(26)27/h5-12H,3-4,13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYQNZUPTCIVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoisoindole core, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The benzo[f]isoindole core is fused with a benzene ring, with ethoxy groups at positions 4 and 9 and ketone groups at 1 and 3 .
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (NTIA): Features a benzo[de]isoquinoline core, which is structurally analogous but differs in ring fusion (isoquinoline vs. isoindole) and substitution pattern .
  • 2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid : Shares the dioxoisoindole core but substitutes the acetic acid side chain with butyric acid and lacks ethoxy groups .

Functional Groups

  • Ethoxy Substituents : Unique to the target compound, these groups enhance lipophilicity and steric bulk compared to unsubstituted analogs like NTIA .
  • Acetic Acid Side Chain : Common in all compared compounds, but its position varies. For example, NTIA attaches the acetic acid directly to the isoindole nitrogen, while the target compound links it via a phenyl group .

Key Observations :

  • The target compound’s ethoxy groups likely increase its solubility in organic solvents compared to NTIA.
  • The HIV-1 inhibitor (3e) exhibits a higher melting point due to strong intermolecular hydrogen bonding from its carboxylic acid group .

Target Compound

  • Structural Advantage : The ethoxy groups may improve membrane permeability, enhancing bioavailability .

NTIA

  • Ultralong Organic Phosphorescence (UOP): Used in luminescent materials due to rigid aromatic systems that suppress non-radiative decay .

6DMN-Gly-OMe

  • Environment-Sensitive Fluorescence : Exhibits solvent-dependent emission shifts (491 nm in toluene to 592 nm in water), useful in biochemical sensing .

HIV-1 Inhibitors (e.g., 3e)

  • Non-Nucleoside Reverse Transcriptase Inhibition: Targets HIV-1 reverse transcriptase via hydrophobic interactions with the cyclopropane-fused isoindole core .

Key Distinctions in Bioactivity

  • Target Compound vs. NTIA : While both have aromatic cores, the target compound’s ethoxy groups and phenylacetic acid chain favor receptor-binding applications, whereas NTIA’s planar structure prioritizes photophysical properties .
  • Target Compound vs. HIV-1 Inhibitors : The latter’s cyclopropane ring and amide groups enhance binding to viral enzymes, contrasting with the prostaglandin-focused activity of the target compound .

Biological Activity

The compound 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid is a derivative of benzo[f]isoindole with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H23NO5\text{C}_{21}\text{H}_{23}\text{N}\text{O}_5

This structure includes a benzo[f]isoindole core substituted with ethoxy and acetic acid moieties.

Research indicates that the compound exhibits various biological activities primarily through:

  • Inhibition of Reactive Oxygen Species (ROS) : Studies have demonstrated that derivatives of benzo[f]isoindole can inhibit superoxide anion generation in activated neutrophils, suggesting a role in reducing oxidative stress .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. For instance, it inhibits neutrophil elastase release, which is critical in inflammatory responses .

Biological Activity

The biological activities of the compound can be summarized as follows:

Activity Description Reference
AntioxidantInhibits superoxide anion generation in neutrophils.
Anti-inflammatoryReduces neutrophil elastase release; potential to lower inflammation.
Insulin SensitivityRelated compounds have been reported to improve insulin sensitivity.
Binding AffinityShows binding to insulin receptors and affects mitotic checkpoint proteins.

Case Studies

  • Neutrophil Activation Study : A study evaluated the effects of benzo[f]isoindole derivatives on human neutrophils activated by fMLF (formyl-methionyl-leucyl-phenylalanine). The compound exhibited significant inhibition of superoxide generation and neutrophil elastase release with IC50 values around 2.74 μM .
  • Insulin Sensitivity Research : In animal models, related compounds demonstrated improved insulin sensitivity and reduced inflammation markers, indicating potential therapeutic benefits for metabolic disorders .

Pharmacological Implications

The diverse biological activities suggest that this compound could be explored further for:

  • Diabetes Management : Due to its effects on insulin sensitivity.
  • Anti-inflammatory Therapies : Potential use in conditions characterized by excessive inflammation.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with isoindole derivatives and functionalized phenylacetic acid precursors. Key steps include:

  • Etherification : Introducing diethoxy groups via nucleophilic substitution under controlled pH (8–10) and temperature (60–80°C) to avoid side reactions.
  • Cyclization : Acid-catalyzed cyclization to form the isoindole-1,3-dione core, requiring anhydrous conditions and reflux in acetic acid (3–5 hours, 110°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/acetic acid) to isolate the product with >95% purity .
    Critical Parameters : Monitor reaction progress via TLC/HPLC; optimize stoichiometry of reagents (e.g., sodium acetate as a base) to suppress byproducts .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of diethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), aromatic protons (δ 7.0–8.0 ppm), and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂, δ 12.5 ppm for COOH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 451.2) and fragments (e.g., loss of ethoxy groups) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., onset at ~200°C) and differential scanning calorimetry (DSC) to identify phase transitions .
  • Photostability : Expose solid and solution phases to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 2–9, 37°C) for 72 hours; quantify intact compound using LC-MS .

Q. What in vitro screening strategies are recommended to evaluate biological activity?

Methodological Answer:

  • Antimicrobial Assays : Use microdilution broth methods (e.g., MIC against S. aureus and E. coli) with concentrations ranging from 1–100 µg/mL .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure binding kinetics (kₐ, k𝒹) at varying compound concentrations (1 nM–10 µM) .
  • Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina; validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Structural Analysis : Synthesize analogs (e.g., varying ethoxy groups) to isolate structure-activity relationships (SAR) .
  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa), serum-free media, and endpoint measurements (e.g., ATP luminescence vs. MTT) .
  • Meta-Analysis : Pool data from multiple studies; apply statistical models (e.g., random-effects) to account for variability in protocols .

Q. What strategies improve translation of in vitro activity to in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure oral bioavailability in rodents (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes; characterize phase I/II metabolites using UPLC-QTOF-MS .
  • Disease Models : Use xenograft mice (e.g., colorectal cancer) with bioluminescent imaging to monitor tumor regression at 10–50 mg/kg doses .

Q. How can degradation pathways be analyzed to inform formulation development?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (80°C), acid (0.1 M HCl), and peroxide (3% H₂O₂); identify degradants via LC-HRMS .
  • Computational Prediction : Use software like Zeneth (Lhasa Ltd.) to simulate oxidative/hydrolytic cleavage sites .
  • Excipient Compatibility : Co-formulate with stabilizers (e.g., cyclodextrins); monitor aggregation via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid
Reactant of Route 2
2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.